molecular formula C8H8BrFO B187739 1-Bromo-4-ethoxy-2-fluorobenzene CAS No. 107713-66-6

1-Bromo-4-ethoxy-2-fluorobenzene

Cat. No.: B187739
CAS No.: 107713-66-6
M. Wt: 219.05 g/mol
InChI Key: ZLECMIQMTYRKRG-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2-fluorobenzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .


Synthesis Analysis

The synthesis of this compound involves nucleophilic aromatic substitution with sodium methoxide . One of the most common methods for synthesizing this compound is through the reaction of fluorobenzene with bromine .


Molecular Structure Analysis

The molecular formula of this compound is C8H8BrFO . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It is also involved in electrophilic aromatic substitution, which involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 219.05 g/mol . It has a topological polar surface area of 9.2 Ų . The compound has a complexity of 121 .

Scientific Research Applications

1-Bromo-4-ethoxy-2-fluorobenzene has a variety of applications in scientific research. It is used as a building block for the synthesis of other compounds, such as 1-bromo-2-fluorobenzene and 4-ethoxy-2-fluorobenzene. It is also used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound is used as a reagent in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

Target of Action

1-Bromo-4-ethoxy-2-fluorobenzene is a chemical compound that primarily targets the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their structure and function .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of benzene derivatives . This compound can be used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds , which is a crucial step in the synthesis of many organic compounds .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of a wide range of benzene derivatives, depending on the specific conditions and reactants used in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . It is also important to avoid dust formation and to use personal protective equipment when handling this compound due to its potential hazards .

Advantages and Limitations for Lab Experiments

1-Bromo-4-ethoxy-2-fluorobenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, it is relatively stable and non-toxic, making it suitable for use in a variety of laboratory experiments. However, this compound is a volatile compound, and it is flammable, so it must be handled with care.

Future Directions

1-Bromo-4-ethoxy-2-fluorobenzene has potential applications in a variety of fields, including pharmaceuticals, agrochemicals, and other organic compounds. Future research should focus on the synthesis of other compounds using this compound as a building block, as well as further exploration of its biochemical and physiological effects. In addition, further research should be conducted to determine the potential applications of this compound in drug design and drug delivery. Finally, research should be conducted to explore the potential of this compound as a reagent in the synthesis of dyes and pigments.

Synthesis Methods

1-Bromo-4-ethoxy-2-fluorobenzene can be synthesized using a variety of methods, including the reaction of 4-ethoxy-2-fluorobenzene with bromine and a Lewis acid. The reaction can be carried out in a solvent such as dichloromethane or a mixture of dichloromethane and ethanol. The reaction is typically carried out at room temperature, and the product is purified by column chromatography.

Safety and Hazards

1-Bromo-4-ethoxy-2-fluorobenzene is a hazardous compound. It may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid breathing mist, gas, or vapors, and to ensure adequate ventilation .

Properties

IUPAC Name

1-bromo-4-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLECMIQMTYRKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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